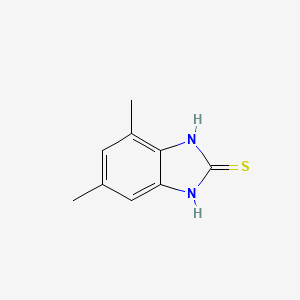

4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dimethyl-1,3-dihydro-2H-benzimidazole-2-thione is a chemical compound with the linear formula C9H10N2S . It has a molecular weight of 178.257 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzimidazole-thione derivatives, including 4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione, involves alkylation reactions . Alkylated, benzylated, and bromoalkylated benzimidazole-thione that intramolecularly heterocyclized to 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole were synthesized .Molecular Structure Analysis

The chemical structure of the synthesized product was characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy . Furthermore, the molecular structures of certain derivatives were confirmed by X-ray single crystallography in different space groups .Chemical Reactions Analysis

The main decomposition product of 4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione acts as a nucleating agent for DMBI-H, boosting the conductivity of the final doped P(NDI2OD-T2) films .Applications De Recherche Scientifique

Comprehensive Analysis of 4,6-Dimethyl-1,3-dihydro-2H-benzimidazole-2-thione Applications

Semiconductor Research: 4,6-Dimethyl-1,3-dihydro-2H-benzimidazole-2-thione has potential applications in semiconductor research. A study suggests that its decomposition product can act as a nucleating agent for doped films, which could boost the conductivity of semiconductors .

Antimicrobial Activity: Benzimidazole compounds have shown potent antimicrobial activity against a variety of pathogens. While specific data on 4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione is not provided, related compounds exhibit significant in vitro activity against microbes like E. coli and S. aureus .

Malaria Treatment Research: Derivatives of benzimidazole have been explored for their potential in treating malaria. They can be designed as species-selective inhibitors targeting specific stages of the malaria parasite’s lifecycle .

Chemical Synthesis and Characterization: Benzimidazole-thione derivatives are used in chemical synthesis, where they can intramolecularly heterocyclize to form complex structures useful in various chemical applications .

Heterocyclic Chemistry: The compound is part of the imidazole family, which is crucial in the synthesis of substituted imidazoles used in a wide range of applications due to their key functional properties .

Mécanisme D'action

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets .

Mode of Action

It’s worth noting that benzimidazole derivatives exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

It’s worth noting that benzimidazole derivatives are known for their broad range of biological activities, suggesting a variety of potential molecular and cellular effects .

Action Environment

It’s worth noting that benzimidazole derivatives are generally considered to be air stable, which can influence their action and efficacy .

Orientations Futures

Propriétés

IUPAC Name |

4,6-dimethyl-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJALJAICIIMXNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=S)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2995002.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile](/img/structure/B2995003.png)

![2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2995008.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2995014.png)

![N-(benzo[d]thiazol-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2995019.png)